molecular formula C12H20BrNOSi B6614787 4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine CAS No. 1307231-10-2

4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine

Cat. No.: B6614787
CAS No.: 1307231-10-2
M. Wt: 302.28 g/mol
InChI Key: AGAZAXKMRBMPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine” is a chemical compound with the formula C12H20BrNOSi . It is a product offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-8-9(12)6-7-13-10/h6-8H,1-5H3 .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “this compound” is stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 302.28 g/mol . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for “4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine” is not mentioned in the search results, tert-butyldimethylsilyl ethers like it are often used as protecting groups in organic synthesis .

Properties

IUPAC Name

(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAZAXKMRBMPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (4-bromopyridin-2-yl)methanol (1.50 g, 8.0 mmol) in DCM (4 mL) was added tert-butylchlorodimethylsilane (1.20 g, 8.0 mmol) following by TEA (1.60 g, 12.0 mmol). The reaction mixture was stirred at room temperature for 12 h then washed with brine and EA. The combined organic layers were dried over MgSO4, filtered, and concentrated to yield an amber liquid. The crude product was purified by chromatography (EA/Hexanes) to produce 1.67 g (70%) of 4-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine INT-70 as a light yellow liquid. LCMS-ESI (m/z) calculated for C12H20BrNOSi: 302.3; found 303.0 [M+H]+, tR=4.87 min (Method 1). 1H NMR (400 MHz, CDCl3) δ 8.30 (d, J=5.3, 1H), 7.68 (dd, J=1.9, 0.7, 1H), 7.35-7.24 (m, 1H), 4.80 (s, 2H), 0.99-0.86 (m, 9H), 0.16-0.06 (m, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 g
Type
reactant
Reaction Step Two

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